molecular formula C13H17NO3 B13502532 Ethyl 2-(cyclopropylamino)-2-(4-hydroxyphenyl)acetate

Ethyl 2-(cyclopropylamino)-2-(4-hydroxyphenyl)acetate

Cat. No.: B13502532
M. Wt: 235.28 g/mol
InChI Key: INRGTIVHZMKKJR-UHFFFAOYSA-N
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Description

Ethyl 2-(cyclopropylamino)-2-(4-hydroxyphenyl)acetate is an organic compound that belongs to the class of esters. Esters are commonly found in various natural and synthetic substances and are known for their pleasant aromas. This compound features a cyclopropylamino group and a hydroxyphenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(cyclopropylamino)-2-(4-hydroxyphenyl)acetate typically involves the esterification of 2-(cyclopropylamino)-2-(4-hydroxyphenyl)acetic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound might involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Quinones.

    Reduction: Alcohols.

    Substitution: Substituted amines or amides.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activity.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the production of fragrances and flavorings.

Mechanism of Action

The mechanism of action of Ethyl 2-(cyclopropylamino)-2-(4-hydroxyphenyl)acetate would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating biochemical pathways. The cyclopropylamino group could play a role in binding to molecular targets, while the hydroxyphenyl group might influence its reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(amino)-2-(4-hydroxyphenyl)acetate
  • Ethyl 2-(cyclopropylamino)-2-(3-hydroxyphenyl)acetate
  • Ethyl 2-(cyclopropylamino)-2-(4-methoxyphenyl)acetate

Uniqueness

Ethyl 2-(cyclopropylamino)-2-(4-hydroxyphenyl)acetate is unique due to the presence of both a cyclopropylamino group and a hydroxyphenyl group. This combination imparts distinct chemical properties, such as increased stability and specific reactivity patterns, making it valuable for various applications.

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

ethyl 2-(cyclopropylamino)-2-(4-hydroxyphenyl)acetate

InChI

InChI=1S/C13H17NO3/c1-2-17-13(16)12(14-10-5-6-10)9-3-7-11(15)8-4-9/h3-4,7-8,10,12,14-15H,2,5-6H2,1H3

InChI Key

INRGTIVHZMKKJR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC=C(C=C1)O)NC2CC2

Origin of Product

United States

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